Befiperide

Beschreibung

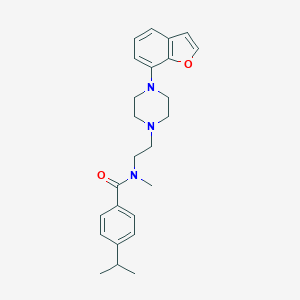

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100927-14-8 |

|---|---|

Molekularformel |

C25H31N3O2 |

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3 |

InChI-Schlüssel |

XZHMFCUWVDUYBV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |

Andere CAS-Nummern |

100927-14-8 |

Herkunft des Produkts |

United States |

Molecular Interactions and Receptor Pharmacology of Befiperide

Befiperide as a Selective Serotonin (B10506) Receptor Agonist

This compound is noted to act as an agonist at serotonin 1 receptors. dcchemicals.com The serotonin 1A receptor (5-HT1A receptor) is a prominent subtype of G protein-coupled receptors (GPCRs) that binds serotonin (5-HT), a key neurotransmitter. wikipedia.org These receptors are widely distributed throughout the central nervous system, including regions like the cerebral cortex, hippocampus, and raphe nucleus, where they play crucial roles in modulating mood, cognition, and memory. wikipedia.org Activation of 5-HT1A receptors, which are coupled to Gi proteins, typically leads to hyperpolarization and a reduction in the firing rate of postsynaptic neurons. wikipedia.org

The characterization of a compound's interaction with the 5-HT1A receptor involves rigorous in vitro studies to determine its binding affinity and functional activity.

Radioligand binding assays are a fundamental technique used to study how a molecule interacts with its target receptor. umich.edunih.gov This method employs a ligand tagged with a radioactive isotope (e.g., tritium (B154650) or iodine-125) that binds to the receptor, allowing researchers to precisely measure the interaction. nih.gov For 5-HT1A receptors, tritiated 8-OH-DPAT ([3H]8-OH-DPAT) is a commonly used radioligand due to its high affinity for the receptor. [PubChem CID: 1220] iaea.orgethernet.edu.et

In competition binding experiments, increasing concentrations of an unlabeled compound, such as this compound, are used to compete with a fixed concentration of the radioligand for binding sites on the receptor. umich.edunih.gov By analyzing the displacement curve, the inhibition constant (Ki) of the unlabeled compound can be determined. umich.edunih.gov This Ki value reflects the compound's affinity for the receptor, with lower Ki values indicating higher binding affinity. umich.edu These assays can also reveal if a receptor exists in different affinity states (e.g., high and low agonist affinity states), as observed for human 5-HT1A receptors in some recombinant systems. epdf.pub

Understanding a compound's selectivity is crucial in pharmacology to predict potential off-target effects and to ascertain its specificity for the intended target. In vitro receptor selectivity profiling involves assessing a compound's binding and functional activity across a broad panel of molecular targets. dcchemicals.comwikipedia.org

Comparative analysis with other well-characterized serotonergic ligands is essential to contextualize this compound's pharmacological profile. This involves comparing its binding affinity and functional activity at the 5-HT1A receptor, as well as its selectivity profile, against established agonists and partial agonists such as 8-OH-DPAT, Buspirone, Ipsapirone, and Flesinoxan. umich.edunih.govethernet.edu.etnih.govwikipedia.orgnih.govbiorxiv.orgnih.govbiorxiv.org For example, Buspirone is known as a 5-HT1A receptor partial agonist with high affinity, also exhibiting lower affinities for other serotonin and dopamine (B1211576) receptors. nih.gov Such comparisons help to understand the relative potency, efficacy, and selectivity of this compound within the broader class of serotonergic agents. However, specific comparative data for this compound against these ligands are not available in the current search results.

This compound has been noted to interact with certain biological targets, although detailed molecular interaction profiles are limited in publicly accessible literature. It has been mentioned in the context of increasing acetylcholine (B1216132) release, a neurotransmitter crucial for cognitive functions. biomedgrid.com Additionally, early studies indicated that this compound exhibits low affinity for dopamine (DA) receptors in vitro, while demonstrating effects such as inhibiting conditioned avoidance response and apomorphine (B128758) (APO)-induced stereotypy. ethernet.edu.et Its interaction with the serotonin 5-HT1A receptor has also been implied, with mentions of its potential as an analogue in the development of imaging agents for this receptor. iaea.org A brief mention suggests an "association with an allosteric domain away from the active site" for this compound, though the specific receptor and detailed mechanism of this allosteric interaction are not elaborated in the available information. biomedgrid.com

Allosteric Modulation and Receptor Activation Mechanisms of this compound

Allosteric modulation involves a ligand binding to a site on a receptor distinct from the orthosteric (primary) binding site, leading to conformational changes that alter the receptor's response to its endogenous agonist. biognosys.comfrontiersin.orgunacademy.com While the concept of allosteric modulation is well-established for many G protein-coupled receptors (GPCRs), with modulators influencing agonist affinity and/or efficacy biognosys.com, specific detailed research findings on this compound's allosteric modulation and its precise receptor activation mechanisms are not extensively documented in the current accessible literature.

The binding of a ligand to a receptor often induces conformational changes in the receptor's structure, which are critical for signal transduction. uniklinikum-jena.dewikipedia.orgnih.gov These changes can range from subtle alterations around the binding pocket to larger structural rearrangements that propagate across the protein, leading to activation or inhibition of downstream signaling. unacademy.comnih.govscienceopen.commdpi.com Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are typically employed to determine the three-dimensional structures of receptors in different ligand-bound states, thereby revealing conformational dynamics. mdpi.comnih.govbiognosys.comarxiv.org Molecular dynamics simulations also provide insights into the temporal progression of these structural rearrangements. unacademy.comnih.govfrontiersin.org However, specific studies detailing receptor conformational changes induced by this compound are not available in the provided search results.

G protein-coupled receptors (GPCRs) can activate multiple intracellular signaling pathways, including G protein-dependent and β-arrestin-dependent pathways. nih.govwikipedia.orgbpums.ac.ir Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over others, leading to distinct biochemical and physiological outcomes. nih.govbpums.ac.irnih.govabbvie.com This phenomenon is thought to arise from the ligand stabilizing distinct receptor conformational states that differentially activate alternative signaling pathways. nih.govnih.govnih.govglpbio.com Assays for G protein activation (e.g., GTPγS binding) and β-arrestin recruitment are commonly used to assess biased agonism. nih.govdiscoverx.compromega.com While this compound is mentioned in the context of influencing acetylcholine release biomedgrid.com, specific studies on its signaling pathway recruitment profile or evidence of biased agonism are not detailed in the provided information.

Investigation of this compound's Molecular Targets and Downstream Pathways

The identification of molecular targets is a fundamental step in understanding a compound's mechanism of action. While this compound has been associated with the 5-HT1A receptor iaea.org and has shown effects related to dopamine and acetylcholine systems biomedgrid.comethernet.edu.et, comprehensive investigations into its full spectrum of molecular targets beyond these known or implied interactions are not detailed in the current search results.

Identification of Primary Molecular Targets Beyond 5-HT1A Receptor

Target deconvolution is the process of identifying the biological molecules a drug acts upon to elicit its effects, especially when the initial discovery is based on phenotypic screens. nih.gov For this compound, beyond its implied interaction with the 5-HT1A receptor iaea.org and noted low affinity for DA receptors ethernet.edu.et, detailed identification of other primary molecular targets is not explicitly reported.

Proteomic approaches, particularly chemical proteomics, are powerful tools for unbiased, proteome-wide identification of small molecule targets. biognosys.comfrontiersin.orgmdpi.combiognosys.com These methods can identify both on- and off-targets, providing insights into a compound's mechanism of action and potential toxicities. biognosys.commdpi.com Techniques such as activity-based protein profiling (ABPP) and limited proteolysis-mass spectrometry (LiP-MS) exploit the interaction between a compound and its target protein to identify binding events and even predict binding sites. frontiersin.orgmdpi.combiognosys.com Interactomic approaches, which study the networks of protein-protein interactions within a cell, can further elucidate how a compound's target interacts with other proteins, forming functional complexes and pathways. nih.govnih.gov Despite the utility of these advanced methods, specific applications of proteomic or interactomic approaches for the deconvolution of this compound's targets are not described in the provided information.

The characterization of novel protein-ligand interactions is crucial for understanding a compound's full pharmacological profile and discovering new therapeutic avenues. Methods like co-immunoprecipitation coupled with mass spectrometry, bimolecular fluorescence complementation (BiFC), and computational approaches like AlphaFold-Multimer are used to identify and validate novel protein-protein or protein-small molecule interactions. nih.govdeepmind.googleebi.ac.ukguidetopharmacology.orgcancer.gov However, specific research findings on the characterization of novel protein-Befiperide interactions are not available in the provided search results.

Elucidation of Downstream Signaling Cascades Activated by this compound

The activation of G protein-coupled receptors (GPCRs), such as the 5-HT1A receptor targeted by this compound, typically initiates a cascade of intracellular signaling events. nih.govpsychopharmacologyinstitute.comwikipedia.orgfrontiersin.orgnih.gov

G Protein-Coupled Receptor Signaling Pathways (e.g., cAMP, MAPK)

As a 5-HT1A receptor agonist, this compound's interaction with this receptor primarily couples to inhibitory G proteins (Gi/o). nih.govpsychopharmacologyinstitute.comwikipedia.orgfrontiersin.orgnih.gov This coupling leads to the inhibition of adenylyl cyclase (AC), an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govweizmann.ac.ilnih.govepdf.pubnih.govnih.govnih.govnih.govtocris.combiorxiv.org Consequently, this inhibition results in a decrease in intracellular cAMP levels, which in turn reduces the activity of Protein Kinase A (PKA), a key enzyme involved in numerous cellular processes through phosphorylation of target proteins. nih.govnih.govepdf.pubnih.govnih.govucsf.edu

However, the signaling repertoire of 5-HT1A receptors is diverse and can extend beyond the canonical cAMP pathway. In certain neuronal cell types, activation of 5-HT1A receptors can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govpsychopharmacologyinstitute.comfrontiersin.orgnih.govnih.govscienceopen.comnih.govwikipedia.org Other pathways potentially influenced by 5-HT1A receptor activation include phospholipase C (PLC)/protein kinase C (PKC), calcium-calmodulin-dependent protein kinase II (CAMKII), and phosphoinositide 3'-kinase (PI3K)/Akt signaling, depending on the specific cellular context and developmental stage. nih.govfrontiersin.org While these are established mechanisms for 5-HT1A receptor signaling, specific experimental data directly demonstrating this compound's precise impact on the levels of cAMP or the activation of MAPK pathways are not extensively documented in the available literature.

Ion Channel Modulation and Second Messenger Systems

Multi-Targeting Strategies and Polypharmacology of this compound in Preclinical Research

Polypharmacology, the concept where a single molecule interacts with multiple biological targets simultaneously, has emerged as a significant paradigm in modern drug discovery, particularly for complex and multifactorial diseases. dcchemicals.comijbcp.comhaldatx.com This approach aims to achieve enhanced therapeutic efficacy or improved safety profiles compared to single-target agents. nih.govdcchemicals.comijbcp.com

Synergistic or Antagonistic Interactions with Other Pharmacological Agents

This compound has been considered within the framework of multi-targeting strategies, especially in the context of neurological disorders. For instance, it is mentioned in discussions of "network polypharmacology" for the treatment of Alzheimer's disease, where it is noted for its ability to increase acetylcholine release. biomedgrid.combiomedgrid.comnih.gov This suggests its potential role in combination therapies aimed at addressing the multifaceted pathology of such diseases.

In preclinical research for Parkinson's disease, this compound, as a phenylpiperazine and a 5-HT1A receptor agonist, is listed among compounds being explored for co-administration with dopamine receptor agonists. ucsf.eduwikipedia.orggoogleapis.comgoogle.com The rationale behind such combinations is to achieve symptom reduction and mitigate side effects associated with monotherapy. ucsf.eduwikipedia.orggoogle.com While the literature highlights the general importance of evaluating synergistic or antagonistic interactions in preclinical combination therapies, specific detailed experimental findings on this compound's synergistic or antagonistic effects when combined with other defined pharmacological agents are not explicitly provided in the available search results. nki.nlhaldatx.comnih.govcun.eshaliatx.comnih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies of Befiperide

Design and Synthesis of Befiperide Analogues for Comprehensive SAR Elucidation

The this compound molecule can be dissected into several key components amenable to chemical modification: the benzofuranoyl moiety, the piperazine (B1678402) ring, the ethyl linker, and the N-methyl-N-(p-isopropylphenyl)benzamide group. Systematic modifications of these regions are essential to probe their roles in receptor binding and functional activity.

Benzofuranoyl Moiety: Modifications to this part of the molecule can include the introduction of various substituents on the benzofuran (B130515) ring. The nature and position of these substituents can influence the electronic and steric properties of the molecule, which in turn can affect its interaction with target receptors. semanticscholar.orgmdpi.comnih.gov

Piperazine Ring: The piperazine ring is a common scaffold in many centrally acting drugs and is crucial for the pharmacological activity of this compound. researchgate.netwikipedia.orgijrrjournal.comnih.govresearchgate.net Its basic nitrogen atoms are often involved in key interactions with receptors. mdpi.com Modifications can include substitution on the second nitrogen atom or replacement of the piperazine ring with other heterocyclic structures to assess the importance of its specific geometry and basicity. nih.gov

N-arylpiperazine Moiety: The N-arylpiperazine portion is a well-studied pharmacophore for serotonin (B10506) and dopamine (B1211576) receptor ligands. mdpi.comijpsonline.combg.ac.rssemanticscholar.orgnih.gov Modifications to the aryl group, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact receptor affinity and selectivity. researchgate.net

The introduction of different substituents at various positions on the this compound scaffold allows for a detailed exploration of their effects on receptor binding and functional activity. For instance, in the broader class of arylpiperazine derivatives, substitution patterns on the aryl ring have been shown to be critical for affinity and selectivity towards serotonin (5-HT) and dopamine (D) receptors. nih.govmdpi.com

Generally observed trends for arylpiperazine derivatives targeting 5-HT1A receptors include:

Ortho-substitution on the phenyl ring of the N-phenylpiperazine moiety, particularly with methoxy groups, often leads to a marked increase in affinity. bg.ac.rs

Electron-withdrawing groups on the arylpiperazine portion can be favorable for antidepressant activity. bg.ac.rs

The length of the alkyl chain connecting the piperazine ring to the terminal moiety is also a critical determinant of activity, with a two-carbon linker often being optimal for high affinity towards 5-HT1A receptors. bg.ac.rs

These general principles, derived from studies on related arylpiperazine compounds, can guide the design of this compound analogues with modulated pharmacological profiles. The following interactive table summarizes the general effects of substituents on the arylpiperazine core on 5-HT1A receptor affinity, based on findings from the broader class of these compounds.

| Modification Site | Substituent Type | General Effect on 5-HT1A Affinity |

| N-Aryl Ring | Ortho-methoxy | Increase |

| N-Aryl Ring | Meta-substitution | Favorable for affinity |

| N-Aryl Ring | Electron-withdrawing groups | Can be favorable |

| Alkyl Linker | Two-carbon chain | Often optimal |

| Piperazine N4 | Bulky aromatic groups | Can enhance affinity |

Stereochemistry can play a profound role in the pharmacological activity of chiral molecules like this compound. Different enantiomers of a compound can exhibit distinct affinities for their biological targets and may even have different functional effects (e.g., agonist versus antagonist). researchgate.net The three-dimensional arrangement of atoms is critical for the precise interactions with the chiral environment of a receptor binding pocket. For piperazine derivatives, stereoselective effects on biological activity have been noted, with different enantiomers displaying unique pharmacological profiles. researchgate.net Therefore, the stereoselective synthesis and pharmacological evaluation of the individual enantiomers of this compound and its chiral analogues are essential to fully characterize its pharmacological profile and to identify the more potent and selective stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed compounds and to gain insights into the structural features that are important for activity.

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a series of analogues with diverse structural modifications and measuring their biological activity (e.g., receptor binding affinity). These data would then be used to build a mathematical model that relates the structural properties of the molecules to their activity. Such models have been successfully developed for various classes of arylpiperazine derivatives targeting 5-HT1A receptors. ijpsonline.comnih.govcm-uj.krakow.pl These studies have highlighted the importance of lipophilic and electronic parameters in determining the binding affinity of these compounds. ijpsonline.com

Both 2D and 3D QSAR approaches can be applied to study this compound derivatives.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties and topological indices. Hologram QSAR (HQSAR) is a 2D-QSAR method that has been successfully applied to arylpiperazine compounds, generating robust models for predicting 5-HT1A receptor affinity. nih.gov

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. mdpi.comnih.govresearchgate.netresearchgate.net They calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. These studies provide 3D contour maps that visualize the regions where modifications to the molecule are likely to increase or decrease activity. For arylpiperazine derivatives targeting serotonin and dopamine receptors, CoMFA and CoMSIA studies have provided valuable insights into the structural requirements for high affinity and have guided the design of new, more potent compounds. mdpi.comnih.govresearchgate.net The models often reveal the importance of steric bulk and electrostatic interactions in specific regions of the molecule for optimal receptor binding. mdpi.com

In-depth Analysis of this compound's Computational Chemistry Profile Remains Elusive

The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. SAR studies explore how modifications to a compound's chemical structure affect its biological function. These studies are often quantified through QSAR models, which use statistical methods to correlate chemical structures with biological activity. The predictive power of a QSAR model is rigorously assessed through statistical validation, a critical step to ensure its reliability for predicting the activity of new compounds. Key statistical metrics used in validation include the coefficient of determination (r²), which indicates the goodness of fit, and the cross-validated coefficient (q²), which assesses the model's predictive ability. Further external validation using an independent test set of compounds is also crucial.

The development of robust QSAR models relies on the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. These descriptors are broadly categorized into physico-chemical, electronic, and steric properties.

Physico-chemical descriptors such as LogP (the logarithm of the partition coefficient between octanol and water) and pKa (the acid dissociation constant) are fundamental in understanding a compound's lipophilicity and ionization state. These properties are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic and steric descriptors provide insight into how a molecule's electron distribution and three-dimensional shape influence its interaction with a biological target. Electronic descriptors can include atomic charges and dipole moments, while steric descriptors relate to the size and shape of the molecule. The interplay of these properties is crucial for determining the binding affinity and selectivity of a compound.

Advanced computational techniques, particularly molecular docking, are employed to simulate the interaction between a ligand, such as this compound, and its receptor at the atomic level. This method predicts the preferred orientation, or "binding pose," of the ligand within the receptor's binding site. By analyzing these predicted poses, researchers can identify key "interaction hotspots"—specific amino acid residues within the receptor that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. Understanding these interactions is vital for rational drug design and the optimization of lead compounds.

While the principles of these computational chemistry approaches are well-established, their specific application to this compound has not been detailed in the accessible scientific literature. Consequently, a data-driven analysis of this compound's SAR, the predictive performance of any developed QSAR models, the specific molecular descriptors that govern its activity, and its precise binding interactions remains an area for future research.

Advanced Computational Chemistry Applications to this compound Research

Molecular Docking and Ligand-Receptor Interaction Studies of this compound

Virtual Screening for Novel this compound-like Ligands

Virtual screening is a computational technique used in drug discovery to search through libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, a compound with known affinity for the dopamine D2 receptor, virtual screening can be employed to discover novel ligands with similar or improved properties. This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target receptor. For this compound, which targets the dopamine D2 receptor, a high-resolution crystal structure or a validated homology model of the D2 receptor would be utilized. The process involves docking a large library of compounds into the binding site of the receptor and scoring their potential interactions. A successful virtual screening campaign against the D2 receptor has been reported to identify novel ligands with affinities ranging from nanomolar to micromolar concentrations. nih.govnih.govresearchgate.net For instance, a screening of 6.5 million compounds resulted in the identification of ten new D2 receptor ligands. nih.gov The scoring functions used in docking algorithms evaluate the complementarity of the ligand to the binding pocket, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. A key interaction for many D2 receptor ligands is a hydrogen bond with a conserved aspartate residue (Asp(3.32)) in the binding site. nih.gov

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of known active ligands like this compound. This approach is particularly useful when the 3D structure of the target is not available or is of poor quality. Pharmacophore modeling is a common LBVS technique where a model is built based on the essential steric and electronic features of a known active molecule. For this compound, a pharmacophore model would likely include features such as a protonatable nitrogen, aromatic rings, and specific hydrophobic regions, which are considered crucial for its interaction with the D2 receptor. nih.gov This pharmacophore model is then used as a query to search for molecules in a database that possess a similar arrangement of these features.

The following table summarizes the key aspects of virtual screening approaches that could be applied to find novel this compound-like ligands.

| Screening Approach | Principle | Requirements | Potential Outcome for this compound Research |

| Structure-Based Virtual Screening (SBVS) | Docking of compound libraries into the 3D structure of the dopamine D2 receptor. | High-resolution 3D structure of the D2 receptor (crystal structure or homology model). | Identification of structurally diverse compounds that fit the D2 receptor binding pocket and may have novel scaffolds compared to this compound. |

| Ligand-Based Virtual Screening (LBVS) | Searching for molecules with similar properties (e.g., shape, pharmacophore) to this compound. | A set of known active ligands, including this compound. | Discovery of new compounds with similar pharmacophoric features to this compound, potentially leading to analogs with improved properties. |

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interaction with its biological target, the dopamine D2 receptor, at an atomic level. These simulations can reveal the dynamic nature of the binding process, the conformational changes in both the ligand and the receptor upon binding, and the key interactions that stabilize the complex.

Conformational Landscape Analysis of this compound

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. Computational methods, particularly molecular dynamics simulations, are well-suited for exploring the conformational landscape of a molecule in different environments, such as in aqueous solution or when bound to its receptor. nih.gov

For this compound, a conformational analysis would involve simulating the molecule's movements and recording the various shapes it adopts over time. This data can then be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to the most stable conformations. Understanding the preferred conformations of this compound in its unbound state is crucial for predicting how it might initially interact with the binding pocket of the D2 receptor. It is the adoption of a specific "bioactive" conformation that often governs the binding affinity and efficacy of a ligand.

Dynamic Binding Events and Receptor Activation Mechanisms

MD simulations can be used to model the entire process of this compound binding to the dopamine D2 receptor, from its initial approach to its final stable binding mode within the receptor's pocket. These simulations can capture the intricate dance of molecular recognition, including the role of water molecules in the binding site and the subtle rearrangements of both the ligand and the receptor's amino acid side chains that accommodate the binding event. nih.govmdpi.com

By analyzing the trajectories from these simulations, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the this compound-D2 receptor complex. nih.govresearchgate.net Furthermore, these simulations can shed light on the mechanism of receptor activation or inhibition. For an antagonist like this compound, MD simulations could reveal how its binding stabilizes an inactive conformation of the D2 receptor, preventing the conformational changes necessary for downstream signaling. researchgate.net

The following table outlines the types of insights that can be gained from molecular dynamics simulations of this compound-target complexes.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Ligand Conformation | Identification of low-energy conformations of this compound in solution and in the bound state. | Understanding the pre-binding conformational preferences and the bioactive conformation of this compound. |

| Binding Pathway | Elucidation of the step-by-step process of this compound entering and binding to the D2 receptor. | Revealing the kinetics and thermodynamics of the binding process. |

| Interaction Analysis | Identification of key amino acid residues in the D2 receptor that interact with this compound. | Guiding the design of new analogs with improved binding affinity and selectivity. |

| Receptor Dynamics | Characterization of the conformational changes in the D2 receptor upon this compound binding. | Understanding the molecular basis of this compound's antagonist activity and its effect on receptor signaling. |

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can provide valuable information about its electronic properties, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electrons within the molecule and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The analysis of these electronic properties can offer insights into the molecule's reactivity and its potential for intermolecular interactions. researchgate.netbiointerfaceresearch.com

For example, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of this compound. This information is crucial for understanding how this compound might interact with the binding site of the D2 receptor, as electrostatic interactions often play a significant role in ligand-receptor recognition. Furthermore, reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can be used to predict the molecule's stability and its propensity to participate in chemical reactions. nih.gov

Spectroscopic Property Simulations (e.g., NMR, IR)

DFT calculations can be used to simulate various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netmdpi.comnih.govmdpi.com By calculating the theoretical chemical shifts for the hydrogen and carbon atoms in this compound, for instance, researchers can aid in the interpretation of experimental NMR spectra and confirm the molecule's structure. nih.gov Similarly, the simulation of the IR spectrum can help in assigning the vibrational modes observed in experimental IR spectroscopy. mdpi.com

The ability to accurately predict spectroscopic properties is a powerful tool for the characterization of novel compounds. For newly synthesized analogs of this compound, a comparison between the experimental and DFT-calculated spectra can provide strong evidence for the successful synthesis of the desired molecule.

The following table summarizes the applications of DFT calculations for the study of this compound.

| DFT Application | Predicted Properties | Significance for this compound Research |

| Electronic Structure Analysis | Molecular orbital energies (HOMO, LUMO), electron density distribution, molecular electrostatic potential (MEP). | Understanding the reactivity, stability, and intermolecular interaction potential of this compound. |

| Reactivity Prediction | Chemical hardness, softness, electrophilicity index. | Predicting the chemical behavior and potential metabolic fate of this compound. |

| Spectroscopic Simulations | NMR chemical shifts (¹H, ¹³C), IR vibrational frequencies. | Aiding in the structural elucidation and characterization of this compound and its analogs. |

Chemical Synthesis and Derivatization of Befiperide

Total Synthesis Strategies for Befiperide and its Stereoisomers

The total synthesis of this compound involves the convergent assembly of two primary molecular segments: the heteroarylpiperazine core and the N-methyl-4-isopropylbenzamide moiety. [Previous search: 3]

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals key disconnections that simplify the target molecule into readily accessible precursors. The molecule can be conceptually cleaved at the amide bond and the piperazine-ethyl linkage, leading to two major synthons: a benzofuranylpiperazine derivative and an N-methyl-2-(methylamino)ethyl-4-isopropylbenzamide derivative. The benzofuranylpiperazine part is derived from 7-aminobenzofuran, which is subsequently reacted to form the piperazine (B1678402) ring. The benzamide (B126) portion originates from 4-isopropylbenzoic acid, which is then elaborated to include the N-methylaminoethyl chain. The final construction involves the coupling of these two major fragments.

Development of Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound, as described by Kruse and van der Heyden, proceeds through two main synthetic pathways for its constituent parts before their final coupling. [Previous search: 3]

Synthesis of the Heteroarylpiperazine Part: This segment commences with 3-nitrosalicylaldehyde (I). Alkylation with diethyl bromomalonate under phase transfer conditions facilitates an immediate cyclization to yield the nitrobenzofuran ethyl ester (II). Subsequent saponification followed by copper-catalyzed decarboxylation converts compound (II) into 7-nitrobenzofuran (B103471) (III). Chemoselective reduction of the nitro group using hydrazine (B178648) and Raney Nickel furnishes the corresponding aniline (B41778) (IV). The benzofuranylpiperazine (V) is then obtained by reacting aniline (IV) with bis(chloroethyl)amine, typically isolated as its hydrochloride salt. [Previous search: 3]

Synthesis of the Benzamide Part: The benzamide portion of this compound is prepared starting from cumenealdehyde (VI). Permanganate oxidation of cumenealdehyde yields the corresponding 4-isopropylbenzoic acid (VII). This carboxylic acid is then converted into an oxazoline (B21484) (VIII) through a one-pot procedure involving sequential treatment with thionyl chloride, chloroethylamine, and sodium hydroxide. [Previous search: 3]

Final Coupling and N-Methylation: The crucial coupling of the benzofuranylpiperazine (V) and the oxazoline (VIII) provides the secondary benzamide (IX). The final steps involve converting (IX) to this compound hydrochloride by reaction with potassium tert-butylate, followed by N-methylation of the resulting anion with methyl iodide, and subsequent treatment with hydrochloric acid. [Previous search: 3]

| Step | Reactant(s) / Intermediate(s) | Reagent(s) / Condition(s) | Product / Intermediate |

| 1 | 3-nitrosalicylaldehyde (I) | Diethyl bromomalonate, Phase transfer conditions | Nitrobenzofuran ethyl ester (II) |

| 2 | Nitrobenzofuran ethyl ester (II) | Saponification, Cu-catalyzed decarboxylation | 7-nitrobenzofuran (III) |

| 3 | 7-nitrobenzofuran (III) | Hydrazine, Raney Nickel | Aniline (IV) |

| 4 | Aniline (IV) | Bis(chloroethyl)amine | Benzofuranylpiperazine (V) (as HCl salt) |

| 5 | Cumenealdehyde (VI) | Permanganate oxidation | 4-isopropylbenzoic acid (VII) |

| 6 | 4-isopropylbenzoic acid (VII) | Thionyl chloride, Chloroethylamine, NaOH | Oxazoline (VIII) |

| 7 | Benzofuranylpiperazine (V), Oxazoline (VIII) | Coupling reaction | Secondary benzamide (IX) |

| 8 | Secondary benzamide (IX) | Potassium tert-butylate, Methyl iodide, HCl | This compound hydrochloride |

Control of Stereochemistry in this compound Synthesis

Based on its chemical structure (N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide), this compound (PubChem CID 182859) does not possess any chiral centers. [Previous search: 1, 4, 5] Therefore, the synthesis of this compound itself does not require specific strategies for stereochemical control, as it does not exhibit stereoisomerism.

Development of Novel Synthetic Routes to this compound Analogues for Academic Exploration

The exploration of novel synthetic routes for this compound analogues is crucial for academic research, enabling the diversification of its chemical structure to investigate structure-activity relationships and potential new applications.

Expedient Synthesis of Diversified this compound Derivatives

The synthesis of diversified this compound derivatives would typically involve modifications to its core structure, including the benzofuran (B130515) moiety, the piperazine ring, the alkyl linker, or the N-methyl-4-isopropylbenzamide portion. Strategies could involve:

Varying substituents on the benzofuran ring: Introducing different electron-donating or electron-withdrawing groups on the benzofuran system.

Modifying the piperazine ring: Introducing substituents on the piperazine ring or replacing it with other nitrogen-containing heterocyclic systems.

Altering the linker: Changing the length or nature of the ethyl linker connecting the amide nitrogen to the piperazine ring.

Diversifying the benzamide part: Introducing different alkyl or aryl groups on the benzamide moiety, or modifying the N-methyl group.

While specific academic research detailing the expedient synthesis of diversified this compound derivatives using novel routes was not found in the provided search results, the general principles of medicinal chemistry and organic synthesis would guide such efforts. [Previous search: 2, 8, 18, 19, 20] These efforts often focus on modular approaches that allow for rapid generation of libraries of analogues.

Application of Modern Synthetic Methodologies (e.g., C-H activation, flow chemistry)

Modern synthetic methodologies offer significant advantages for the development of more efficient, sustainable, and versatile routes for complex molecules and their analogues.

C-H Activation: C-H bond activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach can significantly reduce the number of synthetic steps, improve atom economy, and allow for novel disconnections in retrosynthetic analysis. [Previous search: 5, 13, 17] Transition metal catalysis (e.g., using Rh, Ir, Pt, Co, Fe, Mn) is commonly employed in C-H activation reactions, often utilizing directing groups to achieve regioselectivity. [Previous search: 3, 5, 13, 17] While no specific examples of this compound or its analogues being synthesized via C-H activation were identified in the search, this methodology holds potential for streamlining the synthesis of complex aryl and heteroaryl fragments present in this compound, such as direct functionalization of the benzofuran or isopropylphenyl rings, or the piperazine system.

Flow Chemistry: Flow chemistry, or continuous flow chemistry, involves conducting chemical reactions in a continuous stream rather than in batch vessels. This methodology offers numerous benefits, including enhanced safety, improved efficiency, better control over reaction parameters (e.g., temperature, pressure, mixing), rapid heat and mass transfer, and simplified scalability from laboratory to industrial production. [Previous search: 1, 4, 7, 9, 10] Flow systems can be particularly advantageous for hazardous reactions, reactions requiring precise control of stoichiometry, or those with short-lived intermediates. [Previous search: 9] Although direct applications of flow chemistry to this compound synthesis were not found, the principles of flow chemistry could be applied to optimize various steps in this compound's synthesis, such as the alkylation, reduction, or coupling reactions, potentially leading to higher yields, reduced reaction times, and improved purity.

Coupling and Final Derivatization to this compound

The two synthesized fragments are then brought together and further modified to yield this compound.

Step 1: Coupling Reaction The benzofuranylpiperazine (V) is coupled with the oxazoline (VIII). This reaction forms the secondary benzamide (IX). drugfuture.com

Step 2: N-Methylation and Salt Formation The secondary benzamide (IX) is then converted to this compound hydrochloride. This involves reacting (IX) with potassium tert-butylate to generate the corresponding anion, followed by N-methylation of this anion with methyl iodide. The final product is then treated with hydrochloric acid to form this compound hydrochloride. drugfuture.com

The general reaction scheme for the coupling and final derivatization is summarized in the table below:

Table 3: Coupling and Final Derivatization to this compound Hydrochloride

| Step | Starting Material(s) | Reagent(s) / Condition(s) | Product |

| 1 | Benzofuranylpiperazine (V), Oxazoline (VIII) | Coupling reaction | Secondary benzamide (IX) |

| 2 | Secondary benzamide (IX) | Potassium tert-butylate, Methyl iodide, Hydrochloric acid | This compound hydrochloride |

Process Chemistry Innovations Relevant to this compound Synthesis for Research Scale-up

Process chemistry focuses on optimizing chemical reactions and processes for large-scale production, ensuring efficiency, safety, cost-effectiveness, and environmental sustainability. While specific, detailed innovations for this compound's scale-up are not extensively documented in publicly available literature beyond its initial synthesis, general principles of process chemistry can be applied to its preparation for research scale-up.

Key Considerations for Research Scale-up:

Reaction Optimization: For research scale-up, optimizing individual reaction steps is crucial. This involves fine-tuning parameters such as temperature, pressure, solvent systems, and reagent stoichiometry to maximize yield and purity while minimizing side product formation. For instance, the use of "phase transfer conditions" in the initial alkylation/cyclization step of the benzofuran moiety synthesis (Table 1, Step 1) is a process chemistry innovation that can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases, which is beneficial for scale-up. drugfuture.com

One-Pot Procedures: The synthesis of the oxazoline intermediate (VIII) utilizes a "one-pot procedure" (Table 2, Step 2). drugfuture.com Such procedures are highly advantageous for scale-up as they reduce the number of isolation and purification steps, thereby saving time, reducing material handling, and minimizing waste generation. This directly contributes to improved efficiency and lower operational costs at a larger scale.

Reagent Selection and Recycling: The choice of reagents, such as hydrazine/Raney Nickel for reduction (Table 1, Step 3) and potassium tert-butylate/methyl iodide for N-methylation (Table 3, Step 2), reflects considerations for reactivity and selectivity. For scale-up, the availability, cost, and safety profile of these reagents are important. Innovations in process chemistry often involve exploring greener alternatives, catalytic systems, or methods for reagent recycling to improve sustainability and economic viability.

Purification Strategies: Efficient purification methods are vital for obtaining high-purity this compound for research. While the synthesis description mentions isolation as hydrochloride salt, optimizing crystallization or chromatographic purification steps for larger batches would be a key process chemistry focus. This includes solvent selection for crystallization, temperature control, and potentially continuous purification techniques.

Safety and Environmental Impact: At any scale, but especially when scaling up, safety considerations (e.g., handling of hazardous reagents like bis(chloroethyl)amine or methyl iodide) and environmental impact (e.g., waste generation, solvent use) become paramount. Process chemistry innovations often seek to develop routes that use less toxic solvents, generate less waste, or enable easier waste treatment.

While specific data tables detailing yields or conditions for optimized scale-up processes for this compound are not available in the provided search results, the inherent design of the synthetic route, incorporating techniques like phase transfer catalysis and one-pot reactions, suggests an early consideration for practical applicability and potential for scaling for research purposes.

Advanced Analytical Methodologies for Befiperide Research

Chromatographic and Spectroscopic Techniques for Befiperide Quantification and Purity Assessment

Chromatographic and spectroscopic methods are indispensable for the quantitative analysis and purity assessment of this compound, providing critical insights into its chemical composition and potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detection is a cornerstone technique for the quantification and purity assessment of this compound. HPLC separates compounds based on their differential affinities for a stationary phase and a mobile phase, allowing for the isolation and detection of this compound from complex mixtures eag.comhplc.eu. UV detection, a common method in HPLC, measures the absorbance of light at specific wavelengths, providing quantitative information about the eluting compounds chromatographyonline.com. However, UV detection alone may be insufficient for complete analysis, as multiple compounds can elute at similar retention times microsaic.com.

The integration of mass spectrometry (MS) with HPLC (LC-MS) significantly enhances the analytical power by providing mass-to-charge ratio (m/z) information, which is crucial for confirming the identity of analytes and detecting co-eluting impurities eag.commicrosaic.com. LC-MS/MS (tandem mass spectrometry) further improves specificity and sensitivity, allowing for the identification of this compound and its related substances even at trace levels in complex matrices eag.commdpi.com. For ionizable compounds, such as this compound, LC-MS is particularly effective eag.com.

Example Research Finding: A typical HPLC-UV/MS method for this compound quantification might involve a reversed-phase C18 column, a gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid to control pH for optimal ionization), and detection at a characteristic UV wavelength (e.g., 254 nm, assuming this compound has a chromophore in this region). MS detection, often using electrospray ionization (ESI) in positive mode, would target the protonated molecular ion of this compound ([M+H]+).

Table 1: Hypothetical HPLC-UV/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| UV Wavelength | 254 nm |

| MS Ionization Mode | ESI Positive |

| Target m/z | 406.2 (for [M+H]+ of this compound) |

| Run Time | 20 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for detecting and quantifying volatile byproducts or impurities associated with this compound synthesis or degradation jeol.cominnovatechlabs.com. In GC-MS, analytes are first separated in the gas phase based on their boiling points and interactions with the stationary phase in the GC column, then identified by their characteristic mass spectra jeol.combiomedres.us.

Headspace GC-MS (HS-GC-MS) is particularly useful for analyzing volatile components released from solid or liquid samples without extensive sample preparation, by analyzing the vapor phase above the sample jeol.cominnovatechlabs.com. This approach minimizes matrix interference and is widely used for monitoring impurities in pharmaceutical products.

Example Research Finding: In the context of this compound, GC-MS could be employed to identify residual solvents from manufacturing processes or volatile degradation products that might form under specific storage conditions. For instance, a study might reveal the presence of trace amounts of a specific solvent, such as toluene (B28343) or an alcohol, as a volatile byproduct.

Table 2: Hypothetical GC-MS Parameters for Volatile Byproduct Analysis in this compound Samples

| Parameter | Value |

| Sample Preparation | Headspace (e.g., 80°C for 30 min) |

| GC Column | Capillary column (e.g., DB-5ms, 30 m) |

| Carrier Gas | Helium |

| Oven Program | Initial 40°C, ramp to 250°C |

| Injection Mode | Splitless |

| MS Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 30-500 |

| Identified Byproduct | Toluene (Retention Time: X min, m/z: 91) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its synthetic analogues numberanalytics.comox.ac.uk. NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement within a molecule numberanalytics.comox.ac.uk. This technique is sensitive to the molecular structure and can analyze complex mixtures, making it invaluable for confirming the identity and purity of synthesized this compound numberanalytics.com.

Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are routinely used. ¹H NMR provides insights into proton environments and coupling patterns, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between nuclei, confirming bond connectivity and spatial proximity, which is critical for assigning complex spectra and verifying the full molecular structure ox.ac.ukpitt.edu.

Example Research Finding: A hypothetical NMR study on this compound would confirm its proposed structure by analyzing characteristic chemical shifts and coupling constants. For example, the presence of specific signals for the benzofuran (B130515) and piperazine (B1678402) rings, along with the isopropyl and methylamide groups, would be indicative.

Table 3: Hypothetical ¹H NMR Data for Key Protons in this compound (Partial Data)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Integration |

| Benzofuran aromatic H | 6.8 - 7.5 | Multiplets | Varied | 4H |

| Piperazine CH₂ (α to N) | 2.5 - 3.0 | Multiplets | - | 8H |

| Isopropyl CH | 2.8 | Septet | ~7.0 | 1H |

| N-CH₃ | 2.9 | Singlet | - | 3H |

| -CH₂-CH₂-N (ethyl chain) | 3.4, 2.7 | Triplets | ~6.0 | 4H |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used for the analysis of molecular structure and functional group identification of this compound edinst.comnih.govksu.edu.saspectroscopyonline.com. Both techniques probe the vibrational modes of molecules, but they operate based on different physical principles and selection rules, thus providing distinct yet complementary information edinst.comnih.gov.

IR Spectroscopy: Measures the absorption of infrared light by molecules, which occurs when a vibration causes a change in the molecule's dipole moment edinst.comksu.edu.sa. It is particularly sensitive to polar bonds (e.g., O-H, N-H, C=O) and is useful for identifying functional groups present in this compound, such as amide, ether, and aromatic stretching vibrations ksu.edu.sa.

Raman Spectroscopy: Measures the inelastic scattering of light, which occurs when a vibration causes a change in the molecule's polarizability edinst.comksu.edu.sa. Raman spectroscopy is often sensitive to symmetric vibrations and non-polar bonds (e.g., C=C, C-C skeletal vibrations) and can provide information about the molecular backbone and crystal lattice vibrations, useful for studying polymorphism edinst.comksu.edu.sa.

The combination of IR and Raman spectroscopy offers a more complete vibrational characterization of this compound, whether in solid or liquid form, without destruction of the sample spectroscopyonline.com.

Example Research Finding: A vibrational analysis of this compound using both IR and Raman would reveal characteristic absorption bands and scattering peaks corresponding to its functional groups. For example, the amide carbonyl stretch (C=O) would likely be prominent in the IR spectrum, while aromatic ring breathing modes might be more intense in the Raman spectrum.

Table 4: Hypothetical Key Vibrational Frequencies for this compound (Partial Data)

| Functional Group/Bond | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment/Comment |

| Amide C=O stretch | 1630-1680 | Weak/Absent | Strong IR absorption due to dipole moment change |

| Aromatic C=C stretch | 1450-1600 | 1580-1620 (strong) | Often strong in both, but distinct patterns |

| C-O-C (ether) stretch | 1050-1250 | Variable | Characteristic of benzofuran moiety |

| C-H stretch (aliphatic) | 2850-2970 | 2850-2970 | Present in both, but IR often more sensitive |

| Piperazine ring modes | Variable | Variable | Skeletal vibrations, often Raman active |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the definitive technique for determining the three-dimensional atomic and molecular structure of crystalline this compound caltech.edulibretexts.organton-paar.comwikipedia.org. This method provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, including hydrogen bonding and crystal packing arrangements anton-paar.comwikipedia.org. It is particularly valuable for understanding polymorphism, solvate formation, and absolute configuration of chiral compounds, all of which can impact the physical and chemical properties of a drug substance caltech.eduanton-paar.com.

The process involves growing high-quality single crystals of this compound, exposing them to an X-ray beam, and measuring the resulting diffraction pattern caltech.eduwikipedia.org. The diffraction data are then processed to produce an electron density map, from which the atomic positions and molecular structure are determined and refined anton-paar.comnih.gov.

Example Research Finding: If this compound were crystallized, an X-ray crystallography study would yield its precise unit cell parameters, space group, and the coordinates of every atom in the asymmetric unit. For example, it might reveal a monoclinic crystal system with specific lattice parameters and confirm the conformation of the piperazine ring and the relative orientation of the benzofuran and benzamide (B126) moieties.

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| β Angle | 9X.X° |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 (e.g., 0.045) |

| Temperature | 100 K (data collection) |

Mass Spectrometry Applications in this compound Metabolite Identification in Preclinical Studies

Mass spectrometry (MS) plays a pivotal role in the identification of this compound metabolites during preclinical studies, which are essential for understanding the compound's biotransformation pathways in biological systems nih.govevotec.comstanford.edunih.gov. Metabolite identification studies are critical for assessing the suitability of animal models for toxicological evaluations and for predicting human drug metabolism evotec.comnih.gov.

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS or MSⁿ) coupled with liquid chromatography (LC-MS/MS) are the dominant analytical tools for metabolite identification nih.govstanford.edunih.govfrontagelab.com. LC-HRMS/MS allows for the sensitive detection, positive identification, and accurate quantification of metabolites in complex biological matrices such as plasma, urine, feces, microsomes, and hepatocytes nih.govevotec.comfrontagelab.com.

The workflow for metabolite identification typically involves:

Sample Preparation: Extraction from biological matrices (e.g., liquid-liquid extraction, solid-phase extraction) mdpi.comnih.govstanford.edu.

Chromatographic Separation: HPLC or UPLC to separate the parent compound from its metabolites nih.govstanford.edu.

Mass Spectrometric Detection: Full-scan MS to determine molecular weight (MW) based on protonated molecules ([M+H]+) or other adducts, followed by MS/MS fragmentation to obtain structural information nih.govstanford.edu. High-resolution accurate mass measurements are crucial for determining elemental compositions evotec.comnih.gov.

Data Analysis: Specialized software is used to process the complex MS data, identify potential metabolites based on mass shifts relative to the parent compound, and propose structures based on fragmentation patterns evotec.comstanford.edunih.gov. Techniques like stable isotope labeling (e.g., ¹⁸O labeling) can further enhance the confidence in metabolite identification by providing characteristic mass shifts nih.govmdpi.com.

Example Research Finding: A preclinical metabolite identification study of this compound in rat liver microsomes might reveal several phase I (e.g., hydroxylation, N-demethylation) and phase II (e.g., glucuronidation) metabolites. For instance, a common metabolic pathway for many drugs involves hydroxylation. An LC-MS/MS analysis might detect a metabolite with a mass 16 Da higher than this compound, indicating a hydroxylation. Further MS/MS fragmentation would pinpoint the site of hydroxylation.

Table 6: Hypothetical this compound Metabolites Identified in Preclinical Studies (LC-MS/MS Data)

| Metabolite Type | Proposed Molecular Formula | Exact Mass (Da) | Retention Time (min) | Key MS/MS Fragments (m/z) | Metabolic Transformation |

| This compound (Parent) | C₂₅H₃₁N₃O₂ | 405.2416 | 12.5 | 205.1, 100.1 | - |

| M1 (Hydroxylated) | C₂₅H₃₁N₃O₃ | 421.2365 | 10.8 | 221.1, 100.1, 120.1 | Phase I: Hydroxylation |

| M2 (N-demethylated) | C₂₄H₂₉N₃O₂ | 391.2260 | 11.9 | 191.1, 100.1 | Phase I: N-demethylation |

| M3 (Glucuronide) | C₃₁H₃₉N₃O₈ | 581.2687 | 8.2 | 405.2 (loss of glucuronic acid) | Phase II: Glucuronidation |

Emerging Research Directions and Academic Perspectives on Befiperide

Potential for Repurposing Befiperide in Novel Preclinical Disease Models

The established pharmacological profile of this compound as a serotonin (B10506) agonist onelook.comgoogle.com provides a foundation for exploring its potential in disease models where serotonergic pathways play a role. Additionally, its noted nonsteroidal anti-inflammatory characteristics onelook.com open avenues for investigation in inflammatory conditions.

Neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) are complex conditions characterized by progressive neuronal dysfunction and loss, often accompanied by cognitive and motor deficits. frontiersin.org Preclinical research in these areas frequently utilizes various animal and in vitro models to understand disease mechanisms and test potential therapeutic agents. nih.govneurodegenerationresearch.euuq.edu.aumdpi.com

Given this compound's classification as a phenylpiperazine and a serotonin agonist, there is an academic rationale for exploring its effects in neurodegenerative models. Serotonergic systems are implicated in various neurological functions, including mood, cognition, and motor control, and their dysregulation is observed in neurodegenerative disorders. For instance, certain phenylpiperazines, including this compound, have been mentioned in the context of pharmacological treatments for motor disorders associated with Parkinson's disease, aiming to alleviate symptoms like akinesia, rigidity, and tremor. google.com While specific detailed research findings on this compound's efficacy in established AD or PD animal models are not widely reported, future preclinical studies could investigate its capacity to modulate neuroinflammation, improve synaptic plasticity, or protect against neuronal degeneration, potentially through serotonergic pathways or other as-yet-undiscovered mechanisms. Advanced preclinical models, including induced Pluripotent Stem Cells (iPSCs) derived from patients, offer human-based platforms for drug screening and understanding disease mechanisms in neurological disorders. mdpi.com

This compound has been noted as a nonsteroidal anti-inflammatory compound. onelook.com Inflammation is a fundamental process in numerous diseases, including neurodegenerative conditions, autoimmune disorders, and various chronic inflammatory states. researchgate.net The investigation of compounds with anti-inflammatory properties in preclinical models is crucial for identifying new therapeutic candidates.

Research in inflammatory pathways often involves studying the modulation of pro-inflammatory mediators, immune cell activation, and cytokine production. For example, studies on other anti-inflammatory compounds have demonstrated their ability to inhibit the expression of inflammatory cytokines like IL-6 and matrix metalloproteinases (MMPs), and reduce the production of prostaglandins (B1171923) (e.g., PGE2) in stimulated cells. nih.gov If this compound's anti-inflammatory mechanism is further elucidated, it could be investigated in preclinical models of inflammatory diseases, such as arthritis models or models of neuroinflammation, to assess its ability to mitigate inflammatory responses and their associated tissue damage. Such investigations would typically involve examining its effects on key inflammatory markers and cellular pathways.

Integration of Omics Technologies in this compound Mechanism Elucidation

Transcriptomics involves the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns, while proteomics focuses on the large-scale study of proteins, their structures, functions, and interactions. isaaa.org These technologies can reveal how a compound alters gene expression and protein profiles within cells or tissues, providing insights into its molecular targets and downstream effects. biobide.comfrontiersin.org

For this compound, transcriptomic analysis (e.g., RNA sequencing) could be employed to identify differentially expressed genes in cells or tissues treated with the compound, compared to untreated controls. This would help map the cellular pathways and biological processes influenced by this compound. Complementary proteomic studies (e.g., using mass spectrometry-based methods) could then identify changes in protein abundance, post-translational modifications, and protein-protein interactions, offering a more direct view of the functional consequences of this compound's activity. nih.govfrontiersin.orgmedrxiv.org Integrating data from both transcriptomics and proteomics provides a more holistic understanding of a compound's impact on gene regulation and protein machinery, which is crucial for fully characterizing its mechanism of action. nih.govnih.gov

In the context of this compound, metabolomic analysis could be used to identify specific metabolic pathways that are altered upon exposure to the compound. This could involve comparing the metabolic profiles of treated and untreated biological samples (e.g., cell cultures, animal tissues, or biofluids in preclinical models). nih.gov Such studies could reveal if this compound influences specific metabolic pathways related to inflammation, neurotransmission, or cellular stress, thereby contributing to a deeper understanding of its therapeutic potential and potential off-target effects. The integration of metabolomics with transcriptomics and proteomics would provide a multi-omics view, linking gene expression and protein changes to downstream metabolic outcomes. nih.gov

Development of Advanced this compound Delivery Systems for Research Applications

The development of advanced drug delivery systems is a critical area of pharmaceutical research, aiming to enhance the efficacy, precision, and bioavailability of therapeutic agents while minimizing systemic toxicity. mdpi.combccresearch.comjneonatalsurg.com For research applications of this compound, particularly if it is to be explored in neurodegenerative or inflammatory models, developing targeted or controlled-release delivery systems could significantly improve experimental outcomes and translatability.

Advanced delivery systems, such as nanoparticle-based carriers (e.g., liposomes, polymeric nanoparticles, dendrimers), offer advantages like improved solubility, enhanced targeted delivery to specific tissues (e.g., brain for neurodegenerative diseases), and controlled release profiles. jneonatalsurg.comgenesispub.org For instance, liposome-based systems have been investigated for delivering drugs across the blood-brain barrier for neurodegenerative diseases like Alzheimer's. genesispub.org Research into this compound's delivery could focus on encapsulating it within such systems to improve its pharmacokinetic profile, achieve higher concentrations at target sites (e.g., brain or inflammatory tissues), and reduce potential systemic exposure in preclinical studies. Surface modification techniques, such as ligand attachment or PEGylation, could be explored to enable more precise targeting to specific cell types or receptors relevant to its proposed mechanisms of action. jneonatalsurg.com These advanced delivery strategies are not only crucial for optimizing research outcomes but also lay the groundwork for potential future therapeutic development.

Nanoparticle-Mediated Delivery Strategies for Targeted Research

The core advantages of employing nanoparticles in drug delivery include increased bioavailability, particularly for poorly water-soluble compounds, and improved drug stability by protecting agents from degradation worldbrainmapping.orgnih.gov. Furthermore, nanoparticles can reduce systemic side effects by limiting drug exposure to healthy tissues and can achieve targeted delivery through passive or active mechanisms worldbrainmapping.orgnih.gov. Passive targeting often leverages the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with leaky vasculature, such as tumors worldbrainmapping.orgnih.govfrontiersin.org. Active targeting involves functionalizing nanoparticles with specific ligands (e.g., antibodies or peptides) that recognize and bind to receptors overexpressed on target cells, thereby increasing drug concentration at the intended site worldbrainmapping.orgnih.govmdpi.com.

While the principles of nanoparticle drug delivery are well-established and applied across various therapeutic areas, including cancer and neurological disorders frontiersin.orgmdpi.comgoogle.com, specific detailed research findings or data tables on nanoparticle-mediated delivery strategies developed solely for this compound were not identified in the current literature search. However, as a compound that could benefit from improved targeting or bioavailability, this compound could theoretically be a candidate for such delivery systems in future research.

Prodrug Strategies for Enhanced Preclinical Bioavailability

Prodrug strategies involve chemically modifying an active drug into an inactive derivative that is then converted back to the active form within the body google.commedsci.org. This approach is a powerful tool in drug development, often employed to overcome unfavorable physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug google.commedsci.org. The primary goals of prodrug design include improving aqueous solubility, enhancing permeability, extending drug release, achieving site-specific targeting, overcoming rapid metabolism, and decreasing toxicity google.com.

Prodrug activation can occur through chemical or enzyme-mediated conversion, a unique step that distinguishes prodrug development from that of regular drugs google.com. Historically considered a last resort, prodrug design is now integrated into the early stages of drug discovery due to its potential to expedite development and reduce costs by improving drug performance google.com. Examples of successful prodrugs include those developed using novel technologies like ProTide, which enhance cellular delivery and bioavailability by masking charged groups google.commedsci.org.

Although this compound is mentioned in patent literature among a list of compounds that could be part of controlled absorption formulations or prodrug development efforts invivochem.comspringernature.com, specific detailed research findings or data tables illustrating dedicated prodrug strategies for this compound to enhance its preclinical bioavailability were not found in the current search results. Nevertheless, the principles of prodrug design are broadly applicable to compounds like this compound if its intrinsic properties present challenges for optimal delivery and therapeutic effect.

Ethical Considerations in Preclinical Research Involving this compound

Ethical considerations are paramount in all preclinical research, particularly when involving animal models. These considerations ensure that scientific advancements are pursued responsibly and humanely.

Adherence to Animal Welfare Guidelines in Research

Replacement: Researchers are encouraged to use non-animal methods (e.g., in vitro studies, computational models) whenever possible to achieve the scientific objectives nih.govscielo.org.mx.

Reduction: If animal use is unavoidable, the number of animals used should be minimized to the fewest necessary to obtain valid scientific data nih.govscielo.org.mxnih.gov. This can involve optimizing experimental design and statistical power nih.gov.

Refinement: All procedures must be refined to minimize any potential pain, suffering, distress, or lasting harm to the animals nih.govscielo.org.mxnih.govnih.govnih.gov. This includes providing appropriate care, housing, anesthesia, analgesia, and humane endpoints nih.govnih.govnih.gov.

Open Science and Data Sharing Initiatives in this compound Research

Open science and data sharing initiatives are increasingly emphasized in the scientific community to promote transparency, reproducibility, and collaboration diamas.orgwiley.com. The sharing of research data, methodologies, and findings accelerates discovery by enabling validation of results, providing access to high-value datasets, and promoting data reuse for future studies wiley.com.

Key aspects of open science and data sharing include:

Data Management Plans (DMPs): Funding bodies, such as the NIH, now require investigators to plan and budget for managing and sharing scientific data.

Public Repositories: Researchers are encouraged to deposit their supporting data in publicly available, FAIR-compliant (Findable, Accessible, Interoperable, Reusable) repositories wiley.com.

Data Availability Statements: Journal policies often require authors to include a statement detailing where and how the data supporting their published results can be accessed wiley.com.

Ethical and Legal Considerations: Data sharing must always consider ethical, juridical, and contractual limitations, particularly concerning participant privacy and informed consent, often requiring data anonymization diamas.org.

While the benefits of open science and data sharing are widely recognized across all scientific disciplines, including pharmacology, no specific open science or data sharing initiatives or unique practices directly linked to this compound research were identified in the search results. Any research involving this compound would be expected to adhere to the general principles and policies for data management and sharing set forth by funding agencies and publishing journals.

Q & A

Q. How to identify research gaps in existing studies on Befiperide?

Conduct a systematic literature review using academic databases (e.g., PubMed, SciFinder) to catalog current findings and unresolved hypotheses. Prioritize gaps by assessing inconsistencies in pharmacological data (e.g., conflicting efficacy reports in in vitro vs. in vivo models) and understudied mechanisms (e.g., metabolic pathways or receptor-binding specificity). Use tools like PICO (Population, Intervention, Comparison, Outcome) to structure your inquiry .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Follow standardized guidelines for reporting chemical synthesis:

- Document reaction conditions (solvents, catalysts, temperatures) and purification methods.

- Include characterization data (NMR, HPLC, elemental analysis) for all novel compounds.

- Provide supplementary materials for protocols exceeding five compounds in the main text . Reference established methods for known intermediates and validate purity thresholds (≥95%) for biological testing .

How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "Does this compound modulate [specific receptor] activity in [cell type], and how does this interaction affect [disease pathway]?"

- Ensure the question is testable through measurable outcomes (e.g., receptor occupancy, gene expression) and avoids vague terms .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

Perform a meta-analysis of dose-response curves and bioavailability studies, accounting for variables like species differences, administration routes, and analytical techniques (e.g., LC-MS vs. ELISA). Use statistical tools (e.g., Bland-Altman plots) to quantify variability and identify methodological biases . Replicate key experiments under controlled conditions to isolate confounding factors .

Q. What strategies optimize this compound’s in vivo efficacy while minimizing off-target effects?

Design a structure-activity relationship (SAR) study:

- Modify functional groups to enhance target specificity.